REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]1[CH:10]=[C:11](Br)[CH:12]=[N:13][CH:14]=1.[OH-].[NH4+:17]>S([O-])([O-])(=O)=O.[Cu+2].C(Cl)(Cl)Cl.CO.C(N(CC)CC)C>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]1[CH:10]=[C:11]([NH2:17])[CH:12]=[N:13][CH:14]=1 |f:1.2,3.4,5.6.7|
|
Name
|
5-(1-azabicyclo[2.2.2]oct-2-yl)-3-(bromo)pyridine
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C=2C=C(C=NC2)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
chloroform methanol triethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO.C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford a dark syrup
|
Name
|
|
Type
|
product
|
Smiles
|
N12C(CC(CC1)CC2)C=2C=C(C=NC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |